
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid: 3-(5-bromo-2-methoxyphenyl)propionic acid , is an organic compound with the chemical formula C10H11BrO3. It belongs to the class of phenylpropanoic acids and is commonly used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes: The synthesis of 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid involves several steps. One common synthetic route is through the reaction of 5-bromo-2-methoxybenzaldehyde with malonic acid in the presence of a base. The resulting product is then decarboxylated to yield the desired compound.
Reaction Conditions:Starting Material: 5-bromo-2-methoxybenzaldehyde
Reagents: Malonic acid, base (e.g., sodium hydroxide)
Conditions: Reflux in a suitable solvent (e.g., ethanol or methanol)
Industrial Production Methods: Industrial production methods may vary, but the synthetic route described above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactions: 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The bromine atom can be substituted with other functional groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation leads to carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to drug design and bioactive compounds.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the synthesis of specialized materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid is unique in its structure, similar compounds include:
5-Bromo-2-methoxypyridine: Used as a building block in organic synthesis.
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid: A closely related compound with a different double bond position.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,7-11(14)15)9-6-8(13)4-5-10(9)16-3/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
LXIGQTJJBLBZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)

![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)


![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)





![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)


